![molecular formula C33H32N3O3PS B11511455 {4-(Methoxymethyl)-6-methyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]thieno[2,3-b]pyridin-2-yl}(morpholin-4-yl)methanone](/img/structure/B11511455.png)
{4-(Methoxymethyl)-6-methyl-3-[(triphenyl-lambda~5~-phosphanylidene)amino]thieno[2,3-b]pyridin-2-yl}(morpholin-4-yl)methanone
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Overview
Description
The compound {4-(METHOXYMETHYL)-6-METHYL-3-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]THIENO[2,3-B]PYRIDIN-2-YL}(4-MORPHOLINYL)METHANONE is a complex organic molecule that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-(METHOXYMETHYL)-6-METHYL-3-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]THIENO[2,3-B]PYRIDIN-2-YL}(4-MORPHOLINYL)METHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Thienopyridine Core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxymethyl and Methyl Groups: These groups are introduced through alkylation reactions.
Attachment of the Triphenylphosphoranylidene Group: This step involves the use of triphenylphosphine and appropriate reagents to form the ylidene moiety.
Incorporation of the Morpholinyl Group: This is achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
{4-(METHOXYMETHYL)-6-METHYL-3-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]THIENO[2,3-B]PYRIDIN-2-YL}(4-MORPHOLINYL)METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
{4-(METHOXYMETHYL)-6-METHYL-3-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]THIENO[2,3-B]PYRIDIN-2-YL}(4-MORPHOLINYL)METHANONE: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {4-(METHOXYMETHYL)-6-METHYL-3-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]THIENO[2,3-B]PYRIDIN-2-YL}(4-MORPHOLINYL)METHANONE involves interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- {3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL}(2,4-DICHLOROPHENYL)METHANONE
- {3-AMINO-4-(METHOXYMETHYL)-6-METHYL-2-THIENO[2,3-B]PYRIDINYL}-(4-PHENYL-1-PIPERAZINYL)METHANONE
Uniqueness
{4-(METHOXYMETHYL)-6-METHYL-3-[(TRIPHENYLPHOSPHORANYLIDENE)AMINO]THIENO[2,3-B]PYRIDIN-2-YL}(4-MORPHOLINYL)METHANONE: stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its triphenylphosphoranylidene moiety, in particular, is not commonly found in similar compounds, making it a subject of interest for further research.
Properties
Molecular Formula |
C33H32N3O3PS |
---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
[4-(methoxymethyl)-6-methyl-3-[(triphenyl-λ5-phosphanylidene)amino]thieno[2,3-b]pyridin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C33H32N3O3PS/c1-24-22-25(23-38-2)29-30(31(41-32(29)34-24)33(37)36-18-20-39-21-19-36)35-40(26-12-6-3-7-13-26,27-14-8-4-9-15-27)28-16-10-5-11-17-28/h3-17,22H,18-21,23H2,1-2H3 |
InChI Key |
IIBDYOJHUXWZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C(SC2=N1)C(=O)N3CCOCC3)N=P(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)COC |
Origin of Product |
United States |
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